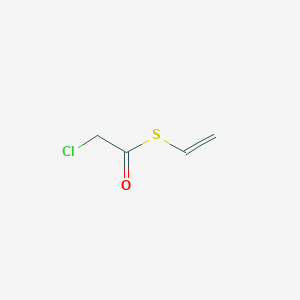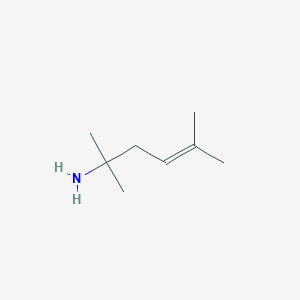
2,5-Dimethylhex-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhex-4-en-2-amine is an organic compound characterized by the presence of a hexene backbone with two methyl groups and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-4-en-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 6-methylhept-5-en-2-one with an amine in the presence of pyridine borane can yield the desired compound . The reaction conditions typically involve the use of dry solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are often carried out under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhex-4-en-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with molecular oxygen (O₂) to form different products depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as O₂ and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound include cyclic ethers and hydroperoxyalkyl intermediates. For instance, the reaction with O₂ can lead to the formation of 2,2,5,5-tetramethyl-tetrahydrofuran and other cyclic compounds .
Scientific Research Applications
2,5-Dimethylhex-4-en-2-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s amine group makes it a valuable intermediate for the development of pharmaceuticals and bioactive molecules . Additionally, in the industrial sector, this compound is used in the production of polymers, catalysts, and other functional materials .
Mechanism of Action
The mechanism of action of 2,5-Dimethylhex-4-en-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,5-Dimethylhex-4-en-2-amine include other hexene derivatives and amines such as 4,4-dimethylhex-5-en-1-amine and 2,5-dimethylhex-3-ylamine .
Uniqueness: What sets this compound apart from its similar compounds is its specific structural configuration, which imparts unique reactivity and properties. The presence of both the double bond and the amine group in a specific arrangement allows for diverse chemical transformations and applications .
Properties
CAS No. |
143721-40-8 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,5-dimethylhex-4-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-6-8(3,4)9/h5H,6,9H2,1-4H3 |
InChI Key |
MBRSQOROHDVOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


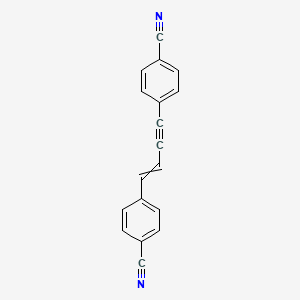
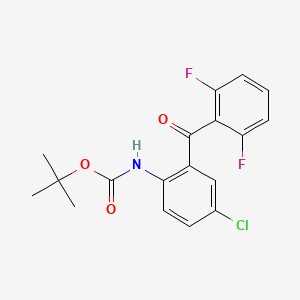
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
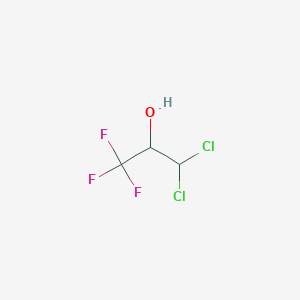
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
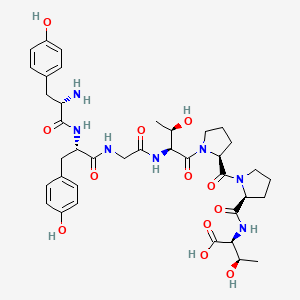
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
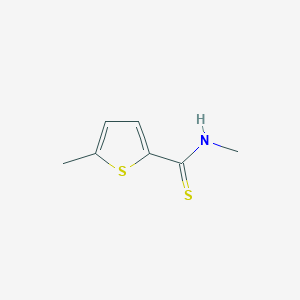
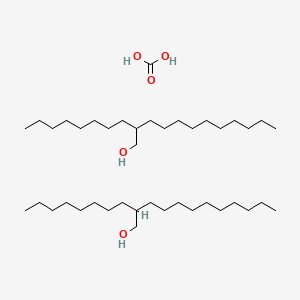
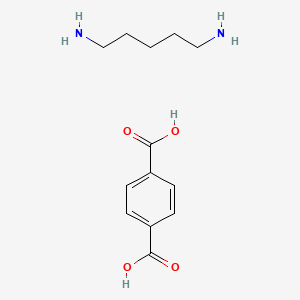
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
